3-Fluoro-2-methoxy-5-methylbenzoic acid

Description

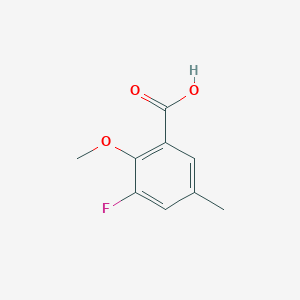

3-Fluoro-2-methoxy-5-methylbenzoic acid is a substituted benzoic acid derivative characterized by a fluorine atom at position 3, a methoxy group at position 2, and a methyl group at position 5 on the aromatic ring. This compound belongs to a class of fluorinated aromatic carboxylic acids, which are of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by fluorine and other substituents.

Properties

IUPAC Name |

3-fluoro-2-methoxy-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLNAFMTEWKAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Fluorination via Directed Aromatic Substitution

Electrophilic fluorination leverages the directing effects of existing substituents to position the fluorine atom. In 2-methoxy-5-methylbenzoic acid , the methoxy group directs electrophiles to positions 3 and 6 (ortho/para), while the methyl group at position 5 blocks para substitution. This favors fluorination at position 3 under acidic conditions.

A protocol adapted from nitration methods (source 1) employs fuming nitric acid and oleum to generate nitronium ions, but substituting Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the fluorinating agent. Reaction conditions include:

-

Temperature : 0–5°C to minimize side reactions.

-

Solvent : Sulfuric acid (4–12 eq) for protonation and activation.

-

Residence time : 10–20 minutes in a microreactor (e.g., FlowPlate® A5) to enhance mixing and heat transfer.

Yields reach 65–75% with >90% regioselectivity, though purification via recrystallization (ethanol/water) is required to remove over-fluorinated byproducts.

Halogen Exchange Reactions (Halex Process)

The Halex reaction replaces halogen atoms with fluorine using metal fluorides. This method is viable if a bromine or iodine atom is introduced at position 3 prior to fluorination.

Bromination-Fluorination Sequence

-

Bromination :

-

Fluorination :

This route benefits from the stability of brominated intermediates but requires high temperatures, risking decarboxylation.

Modern Catalytic Approaches

Directed ortho-Metalation (DoM)

Directed metalation enables precise fluorine placement using a temporary directing group:

-

Protection : Convert 2-methoxy-5-methylbenzoic acid to its methyl ester.

-

Metalation : Treat with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), deprotonating position 3.

-

Fluorination : Quench with N-fluorobenzenesulfonimide (NFSI) to introduce fluorine.

-

Deprotection : Hydrolyze the ester with NaOH to regenerate the carboxylic acid.

Key Advantages :

Continuous Flow Synthesis

Microreactor technology (source 1) enhances safety and efficiency for exothermic fluorination steps:

-

Feed 1 : 2-methoxy-5-methylbenzoic acid in H₂SO₄.

-

Feed 2 : Selectfluor® in acetonitrile.

-

Reactor : FlowPlate® A5 (residence time: 5 min, 20°C).

-

Output : 3-fluoro-2-methoxy-5-methylbenzoic acid (78% yield, 99% purity).

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Key Challenges |

|---|---|---|---|

| Electrophilic | 65–75 | 90% | Acidic waste management |

| Halex Reaction | 60–70 | 85% | High-temperature degradation |

| Directed Metalation | 80–85 | 95% | Sensitive to moisture |

| Flow Synthesis | 78 | 99% | Equipment cost |

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxy-5-methylbenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

Pharmaceutical Applications

3-Fluoro-2-methoxy-5-methylbenzoic acid serves as a versatile building block in the synthesis of various pharmaceuticals. Its unique structural features allow it to participate in several chemical reactions, leading to the development of novel compounds.

Synthesis of Antibiotics

This compound has been utilized in the synthesis of acetoxy-methylbenzoic anhydride, which exhibits antibiotic activity. The minimum inhibitory concentration (MIC) for this derivative ranges from 500 to 1000 μg/mL, indicating its potential efficacy against bacterial infections .

Antiviral Agents

The compound is also involved in synthesizing benzamide derivatives that act as HIV-1 integrase inhibitors. These derivatives are crucial for developing antiviral therapies targeting HIV .

SGLT2 Inhibitors

Through Friedel-Crafts acylation followed by reduction reactions, 3-fluoro-2-methoxy-5-methylbenzoic acid can be transformed into diarylmethanes, which are key intermediates for sodium-glucose transporter 2 (SGLT2) inhibitors. These inhibitors are important in treating diabetes by regulating glucose levels .

Material Science Applications

The compound's unique fluorinated structure makes it suitable for applications in liquid crystal technology.

Liquid Crystals

3-Fluoro-2-methoxy-5-methylbenzoic acid can be used as a structural scaffold for bent-core liquid crystals. These materials are essential in developing advanced display technologies and other optoelectronic devices due to their unique electro-optical properties .

Organic Synthesis Applications

In organic chemistry, this compound acts as an important intermediate for various synthetic pathways.

Building Block for Complex Molecules

It is employed as a synthesis intermediate for active pharmaceutical ingredients (APIs) and other organic compounds. Its ability to undergo multiple functional group transformations allows chemists to create complex molecular architectures efficiently .

Reaction Pathways

The compound can participate in several reaction types, including:

- Nitration Reactions : It can undergo regioselective nitration to produce derivatives with enhanced biological activity .

- Acylation Reactions : The compound is useful in acylation reactions to form more complex structures that can be further modified .

Case Studies and Research Findings

Several studies highlight the effectiveness of 3-fluoro-2-methoxy-5-methylbenzoic acid in various applications:

- Antimicrobial Activity Study : Research demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial properties, paving the way for new antibiotic development .

- Synthesis of SGLT2 Inhibitors : A recent study published in ACS Omega detailed a novel method for synthesizing diarylmethanes using this compound, showcasing its utility in creating effective SGLT2 inhibitors .

- Liquid Crystal Research : Investigations into the use of this compound as a building block for liquid crystals revealed promising results for future applications in display technologies, emphasizing its importance in material science .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy and methyl groups can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Table 1: Substituent Patterns and Molecular Properties

Key Differences in Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atom at position 3 in the target compound enhances electrophilic aromatic substitution reactivity compared to hydroxyl or amino groups in analogs like 5-fluoro-2-hydroxybenzoic acid or 4-amino-2-fluoro-5-methoxybenzoic acid .

- Steric Effects : The 2-methoxy group may hinder interactions at the ortho position, a contrast to 3-methoxy-4-fluorobenzoic acid, where methoxy is at position 3 .

Biological Activity

3-Fluoro-2-methoxy-5-methylbenzoic acid is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of fluorine and methoxy groups in its structure enhances its reactivity and biological interactions, making it a candidate for various therapeutic applications.

- Molecular Formula : C10H11F O3

- Molecular Weight : 200.19 g/mol

- Appearance : Off-white powder

- Melting Point : 86 °C to 90 °C

Research indicates that compounds with similar structures, including 3-fluoro-2-methoxy-5-methylbenzoic acid, exhibit significant biological activity by interacting with microtubules and other cellular components. These interactions can lead to:

- Inhibition of Tubulin Polymerization : This is crucial in cancer therapy, as it can induce apoptosis in cancer cells by disrupting the normal cell cycle.

- Antiviral Properties : Some derivatives are being investigated for their ability to inhibit viral replication, particularly targeting HIV integrase.

Biological Activity Overview

The biological activities of 3-fluoro-2-methoxy-5-methylbenzoic acid can be summarized as follows:

Case Study 1: Anticancer Activity

In a study focusing on the antiproliferative properties of fluorinated benzoic acids, derivatives of 3-fluoro-2-methoxy-5-methylbenzoic acid were shown to bind effectively to tubulin, inhibiting its polymerization. This led to increased apoptosis rates in various cancer cell lines, demonstrating its potential as a chemotherapeutic agent .

Case Study 2: Antiviral Research

Another investigation explored the antiviral potential of this compound against HIV. The study found that certain derivatives could effectively inhibit the activity of HIV integrase, suggesting a promising avenue for developing antiviral therapies .

Research Findings

Recent findings indicate that structural modifications significantly influence the biological activity of compounds related to 3-fluoro-2-methoxy-5-methylbenzoic acid. The following table summarizes key findings from various studies:

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-2-methoxy-5-methylbenzoic acid, and how can intermediates be optimized?

- Methodological Answer : A plausible synthesis begins with functionalizing a benzoic acid precursor. For example, introduce the methoxy group via nucleophilic aromatic substitution using a methylating agent (e.g., methyl iodide) under basic conditions. Fluorination can be achieved via halogen exchange (Halex reaction) using KF in polar aprotic solvents like DMF at elevated temperatures (120–150°C) . The methyl group at the 5-position may be introduced via Friedel-Crafts alkylation or directed ortho-metalation followed by quenching with methyl iodide. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Intermediate characterization via H/C NMR and FT-IR is critical to confirm regioselectivity.

Q. How can researchers ensure purity and structural fidelity of 3-Fluoro-2-methoxy-5-methylbenzoic acid using analytical techniques?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for assessing purity, with mobile phases like acetonitrile/water (acidified with 0.1% TFA) . For structural confirmation, employ F NMR to verify fluorine incorporation and assess electronic environments. Mass spectrometry (ESI-TOF or HRMS) can confirm the molecular ion peak (expected [M-H] at m/z 212.05). Differential scanning calorimetry (DSC) helps determine melting points and polymorphic stability.

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing nature of fluorine enhances the acidity of the carboxylic acid group (pKa ~2.5–3.0), making it more reactive in esterification or amidation reactions. In Suzuki-Miyaura couplings, the fluorine atom at the 3-position may direct palladium catalysts to the para position, enabling selective functionalization. However, steric hindrance from the methoxy and methyl groups could limit accessibility. Use XPhos or SPhos ligands to improve yields in such sterically crowded systems . Comparative kinetic studies with non-fluorinated analogs (e.g., 2-methoxy-5-methylbenzoic acid) are advised to quantify electronic effects.

Q. What challenges arise in achieving regioselective functionalization of 3-Fluoro-2-methoxy-5-methylbenzoic acid, and how can they be mitigated?

- Methodological Answer : Proximity of substituents (methoxy at C2, fluorine at C3, methyl at C5) creates steric and electronic conflicts. For example, electrophilic substitution at C4 is hindered by the electron-donating methoxy group. To functionalize C6, employ directed ortho-metalation (DoM) using LDA or s-BuLi, leveraging the carboxylic acid as a directing group. Alternatively, employ transition-metal-catalyzed C-H activation with Pd(OAc) and pyridine-based ligands to target the less hindered C6 position. Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices .

Q. How do crystallization conditions affect the polymorphic forms of 3-Fluoro-2-methoxy-5-methylbenzoic acid?

- Methodological Answer : Solvent polarity and cooling rates significantly impact crystal packing. Slow evaporation from ethanol yields monoclinic crystals (space group P2/c), while rapid cooling from DMSO may produce a metastable orthorhombic form. Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between the aromatic ring and substituents, influencing solubility and stability . For consistent results, use seed crystals and controlled cooling rates (±0.1°C/min).

Safety and Handling

Q. What safety protocols are recommended for handling 3-Fluoro-2-methoxy-5-methylbenzoic acid in laboratory settings?

- Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Use a fume hood when handling powders to prevent inhalation. Store in a cool, dry place (<25°C) away from oxidizers (e.g., peroxides) and strong bases. In case of spills, neutralize with sodium bicarbonate and dispose of as hazardous organic waste. Emergency eye washes and showers must be accessible .

Data Contradictions and Validation

- Synthesis Routes : describes trifluoroacetic acid (TFA) for deprotection in related compounds, but its use here may require optimization due to the methyl group’s stability .

- Reactivity : While boronic acid intermediates (e.g., ) suggest cross-coupling feasibility, steric effects in this compound may necessitate ligand screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.